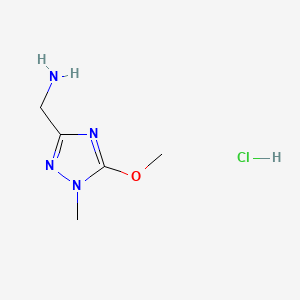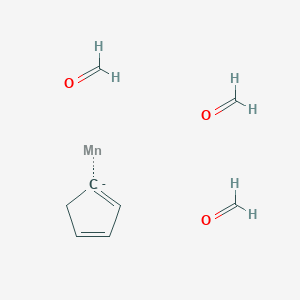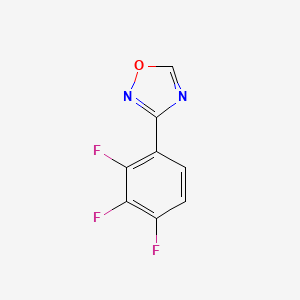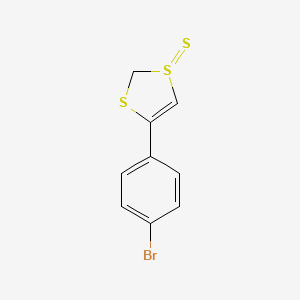
1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone is a complex organic compound that belongs to the class of phenothiazine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The presence of the quinoline moiety further enhances its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Phenothiazine Core: Starting with the chlorination of phenothiazine to introduce the chloro group at the 2-position.
Quinoline Derivative Preparation: Synthesis of the quinoline-8-ylsulfanyl moiety through thiolation reactions.
Coupling Reaction: Combining the phenothiazine and quinoline derivatives through a coupling reaction, often using reagents like sodium hydride or potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, such as antipsychotic or anti-inflammatory activities.
Industry: Potential use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone involves its interaction with various molecular targets:
Molecular Targets: It may interact with receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to its pharmacological effects, such as dopamine or serotonin pathways in the case of antipsychotic activity.
相似化合物的比较
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative with antipsychotic properties.
Quinoline Derivatives: Compounds like chloroquine, known for their antimalarial activity.
Uniqueness
1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone is unique due to the combination of the phenothiazine and quinoline moieties, which may confer distinct biological activities and therapeutic potential.
属性
分子式 |
C23H15ClN2OS2 |
|---|---|
分子量 |
435.0 g/mol |
IUPAC 名称 |
1-(2-chlorophenothiazin-10-yl)-2-quinolin-8-ylsulfanylethanone |
InChI |
InChI=1S/C23H15ClN2OS2/c24-16-10-11-20-18(13-16)26(17-7-1-2-8-19(17)29-20)22(27)14-28-21-9-3-5-15-6-4-12-25-23(15)21/h1-13H,14H2 |
InChI 键 |
SLVGQUVMHOAIDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=CC=CC5=C4N=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12455363.png)
![Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate](/img/structure/B12455371.png)

![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate](/img/structure/B12455394.png)

![N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine](/img/structure/B12455405.png)
![1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone](/img/structure/B12455411.png)
![N'-[2-(4-bromopyrazol-1-yl)acetyl]-2-methyl-4-nitropyrazole-3-carbohydrazide](/img/structure/B12455417.png)



![Methyl 2,3-dihydro-1,5-dimethyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12455458.png)
![(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol](/img/structure/B12455464.png)
